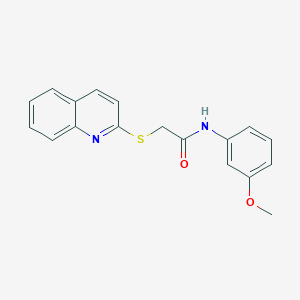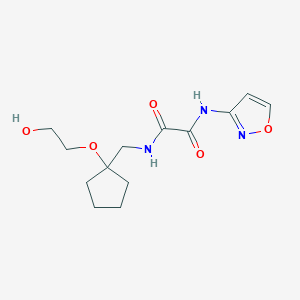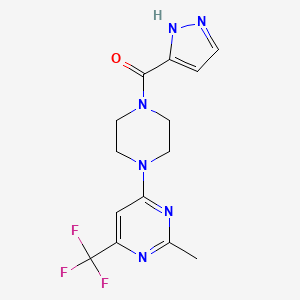
N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide, also known as MPTQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTQ is a small molecule that belongs to the family of thioacetamides, and it is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Structural and Coordination Properties
- N-(3-methoxyphenyl)-2-(quinolin-2-ylthio)acetamide and its derivatives have been studied for their unique structural properties. For instance, derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrate interesting spatial orientations, impacting their coordination with anions. These spatial orientations lead to diverse molecular geometries such as tweezer-like shapes and S-shaped forms in their protonated states, which can influence their self-assembly and interaction with other molecules (Kalita & Baruah, 2010).
Host-Guest Chemistry and Fluorescence Applications
- Certain isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy)acetamide, have been studied for their ability to form host-guest complexes. These complexes exhibit significantly stronger fluorescence emissions than their parent compounds, making them potentially useful in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
- Some quinoline derivatives, such as 2-(quinolin-4-yloxy)acetamides, show promising in vitro inhibition of Mycobacterium tuberculosis growth, including against drug-resistant strains. These compounds also demonstrate low toxicity to mammalian cells, indicating their potential as therapeutic agents in tuberculosis treatment (Pissinate et al., 2016).
Chemical Synthesis and Molecular Interactions
- The synthesis and study of related amide derivatives, such as those with quinoline groups, are important for understanding their molecular interactions and potential chemical applications. This includes studying their crystal structures and hydrogen bonding patterns, which are crucial for predicting and designing their behavior in various chemical environments (Wen et al., 2006).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-7-4-6-14(11-15)19-17(21)12-23-18-10-9-13-5-2-3-8-16(13)20-18/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNWHFYWKGXRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2428627.png)
![N-(3,5-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2428628.png)
![N-(3,4-dimethoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2428629.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)






![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2428647.png)